1-((4-Fluorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide
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Overview
Description
1-((4-Fluorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluorophenyl group, and a trifluoromethylphenyl group, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The introduction of the fluorophenyl and trifluoromethylphenyl groups is achieved through various substitution reactions. Common reagents used in these reactions include fluorobenzene derivatives and trifluoromethylbenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
1-((4-Fluorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Chlorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide
- 1-((4-Bromophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide
- 1-((4-Methylphenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide
Uniqueness
1-((4-Fluorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
59749-51-8 |
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Molecular Formula |
C19H16F4N2O2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H16F4N2O2/c20-14-6-4-12(5-7-14)11-25-16(8-9-17(25)26)18(27)24-15-3-1-2-13(10-15)19(21,22)23/h1-7,10,16H,8-9,11H2,(H,24,27) |
InChI Key |
BVOGHMOIQINDMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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